molecular formula C21H18ClN5O3 B2652143 2-(4-chlorophenoxy)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899967-44-3

2-(4-chlorophenoxy)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2652143
CAS No.: 899967-44-3
M. Wt: 423.86
InChI Key: MNQOLQAGQDTGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic small molecule based on a pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized for its relevance in medicinal chemistry and biochemical research . This compound features a 3,4-dimethylphenyl substitution at the pyrazolo ring and a 4-chlorophenoxy acetamide side chain, which may influence its biomolecular interactions and selectivity. The core pyrazolo[3,4-d]pyrimidine structure is a known privileged scaffold in the development of kinase inhibitors and other enzyme-targeting agents . As such, this reagent holds significant value for researchers investigating signal transduction pathways, enzyme mechanics, and cellular proliferation processes. It is intended for use in strictly controlled laboratory environments as a reference standard, a building block in organic synthesis, or a lead compound in drug discovery and pharmacological studies. Researchers should consult the current scientific literature to determine its specific, emerging applications and mechanisms of action. This product is labeled with the identifier CID 1088469 . It is supplied for research use only and is not intended for diagnostic or therapeutic applications. Proper safety protocols, including the use of personal protective equipment, must be followed when handling this compound.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-3-6-16(9-14(13)2)27-20-18(10-24-27)21(29)26(12-23-20)25-19(28)11-30-17-7-4-15(22)5-8-17/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQOLQAGQDTGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine core with 2-(4-chlorophenoxy)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Alcohols or amines depending on the target functional group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s pyrazolo[3,4-d]pyrimidine core is of interest due to its potential as an inhibitor of various enzymes. This makes it a candidate for drug development, particularly in targeting kinases and other regulatory proteins.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s ability to interact with biological targets suggests it could be developed into drugs for treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The target compound’s pyrazolo[3,4-d]pyrimidinone scaffold is shared with multiple analogs in the evidence. Key differences lie in substituents, which influence electronic, steric, and pharmacokinetic properties:

Compound Core Structure Substituents Key Features
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Chlorophenoxy, 3,4-dimethylphenyl Chlorine (electron-withdrawing), dimethylphenyl (steric bulk)
Pyrazolo[3,4-d]pyrimidinone 2,4-Dichlorophenoxy, 4-methylbenzyl Increased Cl substitution (enhanced lipophilicity), benzyl group (flexibility)
Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl, 3-methoxyphenyl Fluorine (high electronegativity), methoxy (polarity modulation)
Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, phenylacetamido Chlorophenyl (similar to target), extended conjugation via pyridine

Structural Insights :

  • Chlorine vs. Fluorine: The 4-chlorophenoxy group in the target compound may confer greater metabolic stability compared to fluorine (), which is smaller and more electronegative .

Data Tables

Table 1: Substituent Impact on Key Properties
Substituent Electronic Effect Steric Effect Likely Impact on Activity
4-Chlorophenoxy Electron-withdrawing Moderate Enhanced binding to hydrophobic pockets
3,4-Dimethylphenyl Electron-donating (via CH₃) High Reduced off-target interactions
2,4-Dichlorophenoxy Strong electron-withdrawing Low Increased cytotoxicity potential
4-Fluorophenyl High electronegativity Low Improved membrane permeability

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide , identified by its CAS number 899967-44-3 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H18_{18}ClN5_5O3_3
  • Molecular Weight : 423.9 g/mol
  • Structure : The compound features a chlorophenoxy group and a pyrazolopyrimidine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound often exhibit anti-inflammatory and anticancer properties. These effects are primarily mediated through the inhibition of key signaling pathways:

  • NF-kB Pathway : Inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) has been associated with reduced inflammatory responses.
  • MAPK Pathway : Mitogen-activated protein kinase (MAPK) signaling is also targeted, affecting cell proliferation and survival.

Anti-inflammatory Effects

In vitro studies have shown that compounds within this class can significantly reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglial cells. For example, a related compound demonstrated the ability to suppress inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammation .

Anticancer Properties

Preliminary research suggests that the compound may possess anticancer properties. In vivo studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and alterations in the Bax/Bcl-2 ratio .

Case Studies

StudyFindings
Neuroinflammation Model A study on a related compound showed significant reduction in neuroinflammatory markers in mouse models of Parkinson's disease (PD), suggesting potential neuroprotective effects .
Cancer Xenograft Model In xenograft models, related compounds demonstrated delayed tumor growth and induced apoptosis in various cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.